![molecular formula C7H13ClN2O3 B2951622 (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2227686-19-1](/img/structure/B2951622.png)
(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride
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Description
The compound “(2S,4R)-4-methanesulfonylpyrrolidine-2-carboxylic acid hydrochloride” has a CAS Number of 2377004-58-3 and a molecular weight of 229.68 . Another related compound, “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride”, has a CAS Number of 32968-78-8 and a molecular weight of 167.59 .
Molecular Structure Analysis
The InChI code for “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is 1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1
.
Physical And Chemical Properties Analysis
“(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a crystalline powder with a melting point of 273 °C (dec.) (lit.). It has an optical activity of [α]25/D −75.6°, c = 1 in H2O .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound, also known as EN300-2008176, is connexin 43 . Connexin 43 is a protein that forms gap junctions in cardiomyocytes, which are essential for maintaining coordinated electrical activation of the heart .
Mode of Action
The compound interacts with its target, connexin 43, to enhance intercellular communication in cardiomyocytes . This is achieved by increasing macroscopic gap junction conductance (electrical coupling) and enhancing dye transfer (metabolic coupling) .
Biochemical Pathways
The compound affects the biochemical pathways related to cardiac gap junction communication . By enhancing intercellular communication, it helps maintain coordinated electrical activation of the heart, which is crucial for normal heart function .
Result of Action
The result of the compound’s action is the enhancement of intercellular communication in cardiomyocytes . This leads to improved cardiac gap junction communication, which can potentially serve as a new antiarrhythmic mechanism .
properties
IUPAC Name |
(2S,4R)-2-carbamoylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLMVQBBSPOFH-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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